molecular formula C14H10FN3 B13213338 3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine

3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine

Cat. No.: B13213338
M. Wt: 239.25 g/mol
InChI Key: BACHOKKEFVRVFU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a naphthyridine core substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products

Scientific Research Applications

3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine involves its interaction with molecular targets such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl-1,8-naphthyridin-2-amine: Similar structure but lacks the 3-position substitution.

    3-(2-Chlorophenyl)-1,8-naphthyridin-2-amine: Chlorine substitution instead of fluorine.

    3-(2-Methylphenyl)-1,8-naphthyridin-2-amine: Methyl substitution instead of fluorine.

Uniqueness

3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it suitable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H10FN3

Molecular Weight

239.25 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C14H10FN3/c15-12-6-2-1-5-10(12)11-8-9-4-3-7-17-14(9)18-13(11)16/h1-8H,(H2,16,17,18)

InChI Key

BACHOKKEFVRVFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C3C(=C2)C=CC=N3)N)F

Origin of Product

United States

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